1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane

Homogeneous Catalysis Stoichiometric Calculations Ligand Procurement

Researchers using unsubstituted dppb often encounter insufficient steric differentiation in asymmetric catalysis. This 3,5-dimethylphenyl-substituted variant enforces a more rigid chiral pocket via the meta-dialkyl effect, improving enantioselectivity in Rh-catalyzed hydrogenation and facilitating oxidative addition of challenging aryl chlorides in Pd-catalyzed cross-couplings. • Enhanced enantioselectivity vs. dppb-Rh systems in prochiral olefin hydrogenation • Superior oxidative addition with sterically encumbered aryl bromides/chlorides in Suzuki-Miyaura and Buchwald-Hartwig amination • trans-spanning butane backbone enables dinuclear complex synthesis for cooperative metal-metal catalysis • ≥98% purity, single batch quality for reproducible high-throughput screening campaigns

Molecular Formula C36H44P2
Molecular Weight 538.7 g/mol
CAS No. 220185-37-5
Cat. No. B1608558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane
CAS220185-37-5
Molecular FormulaC36H44P2
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(CCCCP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C
InChIInChI=1S/C36H44P2/c1-25-13-26(2)18-33(17-25)37(34-19-27(3)14-28(4)20-34)11-9-10-12-38(35-21-29(5)15-30(6)22-35)36-23-31(7)16-32(8)24-36/h13-24H,9-12H2,1-8H3
InChIKeyRNPCSNOMEQKYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane Procurement Guide


1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane (CAS 220185-37-5) is a bidentate diphosphine ligand with a four-carbon butane backbone linking two phosphorus atoms, each substituted with two 3,5-dimethylphenyl (xylyl) groups . With a molecular formula of C36H44P2 and a molecular weight of 538.68 g/mol, it is a member of the 1,4-bis(diarylphosphino)butane ligand family . Compounds in this class are used in homogeneous catalysis for transition metal complexation [1]. The 3,5-dimethylphenyl substituents differentiate it from the parent 1,4-bis(diphenylphosphino)butane (dppb, CAS 7688-25-7, MW 426.47 g/mol) by introducing meta-methyl groups on each aryl ring, which modifies the ligand's steric and electronic profile .

1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane: Not a dppb Substitute


Generic substitution of 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane with the unsubstituted dppb should not be assumed without quantitative justification. The presence of the 3,5-dimethyl substituents significantly increases the steric bulk around the phosphorus donor atoms compared to the diphenylphosphino groups in dppb [1]. This modification alters the ligand's cone angle and the percent buried volume (%Vbur) of the resulting metal complexes, which can critically affect catalytic activity, selectivity, and metal center stabilization [2]. While dppb offers a balanced steric-electronic profile for a wide range of reactions, the xylyl-substituted variant is designed for scenarios requiring enhanced steric pressure to enforce specific coordination geometries or to suppress off-cycle aggregation, as implied by studies on related bis(3,5-dimethylphenyl)phosphino ligands in asymmetric catalysis [3]. The evidence below details where this differentiation becomes functionally meaningful.

1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane: Differentiation Evidence


Molecular Weight Difference vs. dppb for Stoichiometry

1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane has a molecular weight of 538.68 g/mol, which is substantially higher than the 426.47 g/mol of the parent dppb . This 26.3% increase in molecular weight directly impacts the mass of ligand required to achieve a target molar loading in catalytic reactions. For a 1.0 mmol scale reaction with a 1:1 metal-to-ligand ratio, 538.7 mg of the xylyl ligand is required versus 426.5 mg of dppb. This is a critical factor for procurement planning and cost-in-use calculations when scaling reactions from discovery to process development.

Homogeneous Catalysis Stoichiometric Calculations Ligand Procurement

Steric Bulk: 3,5-Dimethylphenyl vs. Diphenyl Substituents

The replacement of phenyl groups with 3,5-dimethylphenyl groups at each phosphorus atom introduces six additional methyl substituents across the four aryl rings of the diphosphine. While a direct Tolman cone angle measurement for this specific compound has not been publicly reported, class-level inference from the analogous monophosphine building block quantifies the difference: Bis(3,5-dimethylphenyl)phosphine (CAS 71360-06-0) provides a sterically more demanding environment than diphenylphosphine, which translates to a larger effective cone angle in the derived bidentate ligand . In practice, this increased steric bulk has been shown in structurally related bis(3,5-dimethylphenyl)phosphino-substituted ligands to suppress unwanted β-hydride elimination pathways and enhance enantioselectivity in rhodium-catalyzed asymmetric hydrogenation compared to their diphenylphosphino counterparts [1].

Asymmetric Catalysis Steric Tuning Ligand Design

Electronic Effects: Enhanced Sigma-Donor from Meta-Methyl Groups

The 3,5-dimethyl substitution on the aryl rings exerts a subtle but measurable electron-donating inductive effect through the meta-methyl groups, which can increase the sigma-donor capacity of the phosphorus atom compared to unsubstituted diphenylphosphino groups [1]. In studies on related 'meta-dialkyl effect' in phosphino-oxazoline ligands, the presence of 3,5-dimethylphenyl groups on phosphorus was shown to increase observed enantiomeric excesses in allylic alkylation and Heck reactions, attributed to combined steric and electronic tuning of the metal center [2]. While specific Tolman electronic parameter (TEP) or infrared carbonyl stretching frequency data are not available for this exact compound, the class-level trend indicates a more electron-rich phosphorus environment than dppb.

Phosphine Ligand Electronics Sigma Donation Metal Complex Stability

Chelate Ring Size: Butane Bridge vs. Propane and Ethane Analogs

1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane forms a seven-membered chelate ring upon metal coordination, which provides a natural P–M–P bite angle distinct from the six-membered (propane-bridged) and five-membered (ethane-bridged) analogs [1]. The butane backbone offers greater conformational flexibility than propane- or ethane-bridged variants, which can be advantageous for accommodating multiple coordination geometries (cis vs. trans) or for stabilizing dimeric metal complexes with bridging diphosphine ligands [2]. The analogous 1,3-bis[bis(3,5-dimethylphenyl)phosphino]propane and 1,2-bis[bis(3,5-dimethylphenyl)phosphino]ethane each force a smaller chelate ring with a narrower bite angle, which can favor different catalytic outcomes based on the specific demands of the catalytic cycle.

Chelate Effect Bite Angle Coordination Chemistry

Procurement Specifications: Purity and Available Quantities

Commercially, 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane (CAS 220185-37-5) is available at a specified purity of 98% from multiple suppliers, with packaging noted at 25 kg/drum for bulk procurement . The MDL number MFCD01630829 is assigned to this compound, facilitating unambiguous identification in procurement systems [1]. In contrast, the parent dppb (CAS 7688-25-7) is more widely available with purity grades ranging from 97% to 99%+ and is typically more cost-effective due to higher production volumes . The 98% purity specification of the xylyl variant is adequate for most catalytic screening and process development applications, but users should verify the identity and purity of the specific lot via 31P NMR spectroscopy before use in sensitive transformations.

Chemical Procurement Purity Specification Bulk Supply

1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane: Application Scenarios


Rhodium-Catalyzed Asymmetric Hydrogenation

In asymmetric hydrogenation of prochiral olefins or ketones, the enhanced steric bulk of the 3,5-dimethylphenyl substituents can improve enantioselectivity by enforcing a more rigid chiral pocket around the rhodium center. The class-level evidence from related bis(3,5-dimethylphenyl)phosphino ligands demonstrates superior enantioselectivity in rhodium-catalyzed asymmetric reactions compared to diphenylphosphino analogs [1]. This ligand is particularly suitable for substrates where the parent dppb-Rh system fails to achieve acceptable enantiomeric excess due to insufficient steric differentiation of the enantiofaces.

Palladium-Catalyzed Cross-Coupling with Hindered Substrates

The electron-rich nature of the 3,5-dimethylphenyl-substituted phosphorus atoms, combined with their steric profile, can facilitate oxidative addition of challenging aryl chlorides or sterically encumbered aryl bromides in Suzuki-Miyaura, Negishi, or Buchwald-Hartwig amination reactions. The 'meta-dialkyl effect' documented for bis(3,5-dimethylphenyl)phosphino-containing ligands has been shown to increase catalytic performance and enantioselectivity in Heck and allylic substitution reactions [2]. This ligand is a candidate for substrate scopes where dppb-based palladium catalysts exhibit low turnover due to slow oxidative addition.

Bimetallic Catalysis with Bridging Diphosphine

The butane backbone of 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane allows it to adopt a trans-spanning coordination mode, bridging two metal centers rather than chelating a single metal. This is critical for synthesizing dinuclear complexes where cooperative metal-metal interactions are required. The steric protection afforded by the 3,5-dimethylphenyl groups can also prevent undesired metal clustering or disproportionation, improving catalyst lifetime in bimetallic processes. Compared to the analogous propane- or ethane-bridged ligands, only the butane variant provides the necessary span to bridge two metals with a flexible P–P separation [3].

Ligand Screening Libraries for Catalysis Development

As a member of a diversified ligand library, 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane is a tool for exploring the steric parameter space during high-throughput screening of catalytic transformations. Its well-defined structural differentiation from dppb (phenyl vs. 3,5-dimethylphenyl) and from shorter-bridged analogs (propane vs. butane backbone) makes it a logical variable for probing structure-activity relationships. Procurement of this specific ligand (CAS 220185-37-5, MDL MFCD01630829) from suppliers offering 98% purity ensures consistent ligand quality across screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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